molecular formula C13H16O2 B3150750 Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate CAS No. 69358-86-7

Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate

Cat. No. B3150750
CAS RN: 69358-86-7
M. Wt: 204.26 g/mol
InChI Key: LEXDXRCVVQYSIJ-UHFFFAOYSA-N
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Description

Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate, also known as MPP, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder with a molecular weight of 246.31 g/mol. MPP has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In biochemistry, this compound has been used as a substrate in enzymatic assays. It has been shown to be a good substrate for the enzyme chalcone isomerase, which catalyzes the isomerization of chalcones to flavanones.
In pharmacology, this compound has been studied for its potential as a drug delivery agent. It has been shown to be able to cross the blood-brain barrier and deliver drugs to the brain. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate is not fully understood. However, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to be a good substrate for the enzyme chalcone isomerase, which catalyzes the isomerization of chalcones to flavanones.

Advantages and Limitations for Lab Experiments

Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various scientific fields. However, this compound also has some limitations. It is sensitive to light and air, and it has a relatively short half-life in aqueous solutions.

Future Directions

There are several future directions for the study of Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate. In medicinal chemistry, further studies are needed to investigate the potential anticancer and anti-inflammatory effects of this compound. In biochemistry, more research is needed to understand the mechanism of action of this compound and its potential as a substrate for other enzymes. In pharmacology, further studies are needed to investigate the potential of this compound as a drug delivery agent and drug candidate for the treatment of Alzheimer's disease. Additionally, more research is needed to optimize the synthesis and purification of this compound and to develop new methods for its synthesis.

properties

IUPAC Name

methyl 3-(4-propan-2-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXDXRCVVQYSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50790363
Record name Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69358-86-7
Record name Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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